Molecular structure and formula of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine
Molecular structure and formula of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine
The following technical guide details the structural dynamics, synthetic pathways, and medicinal utility of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine , a critical scaffold in the development of allosteric modulators for G-protein coupled receptors (GPCRs), specifically mGluR5.
A Pivotal Scaffold for mGluR5 Allosteric Modulator Synthesis
Executive Summary
In the landscape of metabotropic glutamate receptor (mGluR) pharmacology, the biaryl system—specifically the pyridine-oxadiazole axis—has emerged as a "privileged structure." 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine (CAS: 1268334-78-6) serves as a high-value intermediate. Its structural utility lies in the orthogonality of its reactive sites : the 2-chloro position allows for nucleophilic aromatic substitution (
This guide provides a validated synthetic workflow, structural analysis, and application logic for leveraging this scaffold in the design of Negative Allosteric Modulators (NAMs).
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a pyridine ring substituted at the C2 position with a chlorine atom and at the C3 position with a 1,2,4-oxadiazole ring. The "3-yl" designation indicates the oxadiazole is attached to the pyridine via its C3 carbon, implying the
| Property | Data |
| IUPAC Name | 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine |
| Molecular Formula | |
| Molecular Weight | 181.58 g/mol |
| SMILES | Clc1ncccc1C2=NOC=N2 |
| InChIKey | LGBBGSVXHBJPCA-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.7 (Lipophilic, suitable for CNS penetration) |
| H-Bond Acceptors | 3 (Pyridine N, Oxadiazole N2/N4) |
| Topological Polar Surface Area (TPSA) | ~52 Ų |
Electronic & Steric Dynamics
-
The "Ortho" Effect: The chlorine atom at C2 is sterically crowded by the oxadiazole at C3. This forces the two rings to twist out of planarity to minimize repulsion between the chlorine lone pairs and the oxadiazole nitrogen/oxygen. This non-planar conformation is critical for fitting into the narrow allosteric pockets of Class C GPCRs.
-
Reactivity Hotspot: The pyridine nitrogen withdraws electron density, making the C2-chlorine highly electrophilic. This activates the molecule for
reactions, allowing rapid diversification of the scaffold.
Synthetic Methodology
Standardized Protocol for Scaffold Generation
The synthesis of the "3-yl" isomer requires constructing the oxadiazole ring onto the pyridine nitrile. This approach is superior to coupling pre-formed rings due to the instability of certain metallated oxadiazoles.
Validated Pathway
-
Amidoxime Formation: Conversion of 2-chloronicotinonitrile to the amidoxime.
-
Cyclization: Condensation with a one-carbon source (triethyl orthoformate) to close the 1,2,4-oxadiazole ring.
Step-by-Step Protocol
Step 1: Synthesis of 2-Chloro-N'-hydroxypyridine-3-carboximidamide
-
Reagents: 2-Chloronicotinonitrile (1.0 eq), Hydroxylamine hydrochloride (
, 1.2 eq), (1.5 eq), Ethanol/Water (3:1). -
Procedure:
-
Dissolve 2-chloronicotinonitrile in EtOH.
-
Add aqueous
and . -
Critical Control: Heat to 60°C for 4 hours. Do not reflux vigorously, as the chlorine is labile and can be displaced by the amidoxime oxygen (self-cyclization to an isoxazolo-pyridine byproduct).
-
Monitor via TLC (DCM:MeOH 95:5). The nitrile spot (
) should disappear; amidoxime appears at . -
Concentrate and precipitate with cold water. Filter the white solid.
-
Step 2: Cyclization to 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine
-
Reagents: Amidoxime intermediate (from Step 1), Triethyl orthoformate (
, Solvent/Reagent), (Catalytic, 0.1 eq). -
Procedure:
-
Suspend the amidoxime in excess triethyl orthoformate.
-
Add catalytic boron trifluoride etherate (
). Why? Lewis acid catalysis promotes the elimination of ethanol and accelerates ring closure at lower temperatures, preserving the C2-Cl bond. -
Heat to 100°C for 2-3 hours.
-
Evaporate volatiles under reduced pressure.
-
Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway converting the nitrile precursor to the oxadiazole scaffold via an amidoxime intermediate.
Medicinal Chemistry Applications (SAR)
Logic: From Scaffold to Drug Candidate
This compound is rarely the final drug; it is the electrophilic core . In mGluR5 antagonist design (similar to MPEP/MTEP series), the chlorine is displaced to introduce a lipophilic "tail" that interacts with the deep hydrophobic pocket of the receptor.
Functionalization Strategies
-
Sonogashira Coupling:
-
Reaction: Scaffold + Phenylacetylene +
+ . -
Outcome: Replaces Cl with an alkyne linker.
-
Relevance: Mimics the MPEP (2-methyl-6-(phenylethynyl)pyridine) pharmacophore but with an oxadiazole replacing the methyl group, altering solubility and metabolic clearance.
-
-
Displacement:
-
Reaction: Scaffold + Cyclic Amine (e.g., Piperidine/Piperazine).
-
Outcome: Introduces a solubilizing group or a secondary pharmacophore.
-
Relevance: Used to tune the
and blood-brain barrier (BBB) permeability.
-
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's sub-structures in drug design.
References
-
PubChem. (2023). Compound Summary: 2-chloro-3-(1,2,4-oxadiazol-3-yl)pyridine (CID 52644160).[1] National Library of Medicine. [Link]
-
Cosford, N. D., et al. (2003).[2] [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Antagonist for Anxiety and Pain. Journal of Medicinal Chemistry. [Link](Foundational text on MPEP/MTEP analogues utilizing similar pyridine scaffolds).
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[3] Journal of Medicinal Chemistry. [Link](Review of oxadiazole synthesis and bioisosteric properties).
Sources
- 1. PubChemLite - 2-chloro-3-(1,2,4-oxadiazol-3-yl)pyridine (C7H4ClN3O) [pubchemlite.lcsb.uni.lu]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
